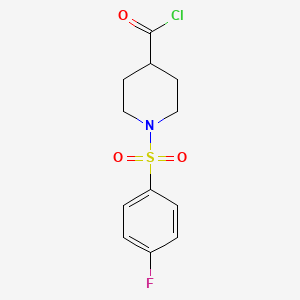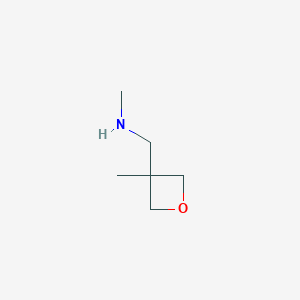
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate
Übersicht
Beschreibung
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate, also known as 2-PFTN, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, and is composed of an ethyl group, a phenoxy group, and a trifluoromethyl group. 2-PFTN has been found to have several biochemical and physiological effects, and has been used in a variety of laboratory experiments due to its relatively low cost and ease of synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate has been used in a variety of scientific research applications, including studies of enzyme inhibition, drug delivery, and molecular imaging. It has been used to study the inhibition of enzymes such as phosphatidylcholine-specific phospholipase C, and has also been used as a model compound for drug delivery and molecular imaging.
Wirkmechanismus
The mechanism of action of Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate is not fully understood, but it is believed to involve the inhibition of enzymes by binding to specific sites on the enzyme molecule. This binding is thought to block the enzyme’s active site, preventing it from catalyzing reactions.
Biochemische Und Physiologische Effekte
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate has been found to have several biochemical and physiological effects, including inhibition of enzymes, modulation of cell signaling pathways, and inhibition of cell proliferation. It has also been found to have anti-inflammatory and anti-oxidant properties, and has been shown to reduce the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it can be synthesized in a variety of ways, allowing for flexibility in the design of experiments. However, there are some limitations to using Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate in laboratory experiments. For example, the compound is not very stable and can degrade over time, making it difficult to use in long-term experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in a given experiment.
Zukünftige Richtungen
There are a number of potential future directions for the use of Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate in scientific research. For example, further studies could be conducted to better understand the mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential for using Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate as a drug delivery vehicle, as well as its potential use in molecular imaging. Finally, further studies could be conducted to explore the potential for using Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate in the treatment of various diseases, such as cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
ethyl 2-phenoxy-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)12-8-10(15(16,17)18)9-19-13(12)22-11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLUZHPUGGHCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenoxy-5-(trifluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-fluorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B1388348.png)







![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)


